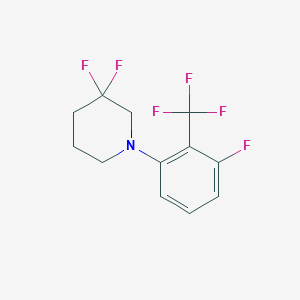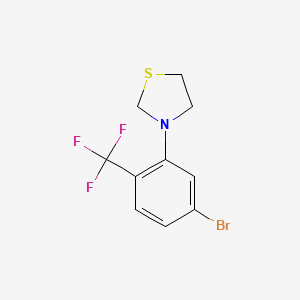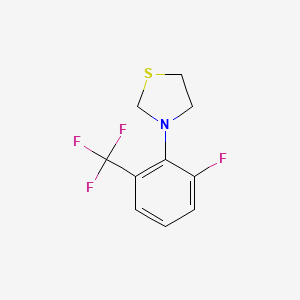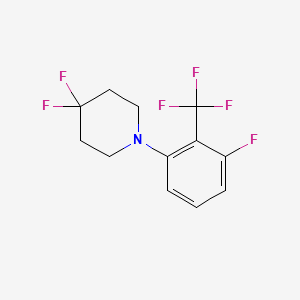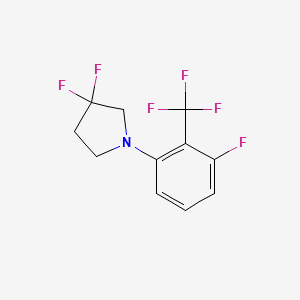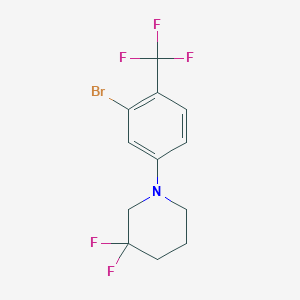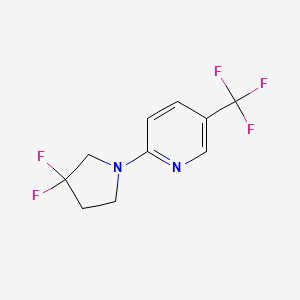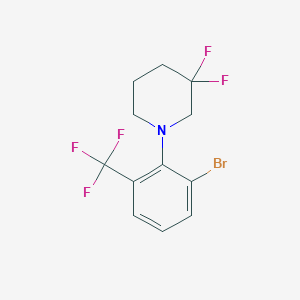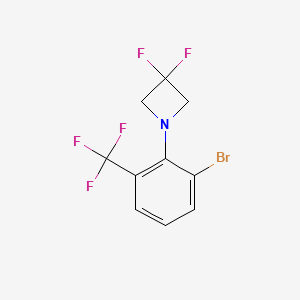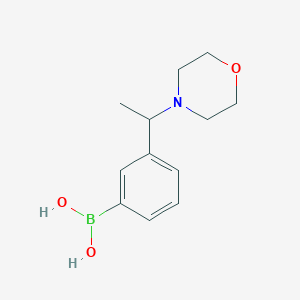
(3-(1-Morpholinoethyl)phenyl)boronic acid
描述
(3-(1-Morpholinoethyl)phenyl)boronic acid is an organic compound with the molecular formula C12H18BNO3 It is a boronic acid derivative featuring a phenyl ring substituted with a morpholinoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Morpholinoethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromoacetophenone and morpholine.
Formation of Intermediate: The 3-bromoacetophenone undergoes a nucleophilic substitution reaction with morpholine to form 3-(1-morpholinoethyl)acetophenone.
Boronic Acid Formation: The intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(3-(1-Morpholinoethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds.
科学研究应用
Chemistry
In chemistry, (3-(1-Morpholinoethyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology
Medicine
The compound’s boronic acid group can interact with enzymes and receptors, making it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which (3-(1-Morpholinoethyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. This interaction can inhibit enzyme activity by forming reversible covalent bonds with active site residues, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the morpholinoethyl group, making it less versatile in certain applications.
(4-(1-Morpholinoethyl)phenyl)boronic acid: Similar structure but with the morpholinoethyl group in a different position, affecting its reactivity and applications.
(3-(1-Piperidinoethyl)phenyl)boronic acid: Contains a piperidine ring instead of a morpholine ring, leading to different chemical properties and biological activities.
Uniqueness
(3-(1-Morpholinoethyl)phenyl)boronic acid is unique due to the presence of the morpholinoethyl group, which enhances its solubility and reactivity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
[3-(1-morpholin-4-ylethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-10(14-5-7-17-8-6-14)11-3-2-4-12(9-11)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOELVXGEIYBQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


